1-Cyclohexyl-2,2-difluoroethan-1-ol

Description

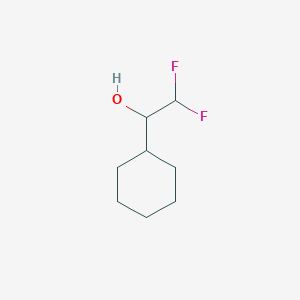

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-2,2-difluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h6-8,11H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWBMOVANRFWLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153801-10-6 | |

| Record name | 1-cyclohexyl-2,2-difluoroethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of 1 Cyclohexyl 2,2 Difluoroethan 1 Ol Within the Context of Fluorinated Alcohols

Significance of gem-Difluorinated Organic Scaffolds in Modern Organic Chemistry

The introduction of a gem-difluoro unit (CF₂) into an organic molecule can profoundly alter its physicochemical and biological properties. chinesechemsoc.org This functional group is often employed as a bioisostere for carbonyl groups, ethers, or other functionalities. cas.cn The high electronegativity of the fluorine atoms can modulate the acidity of nearby protons, influence molecular conformation, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. cas.cntcichemicals.com These attributes make gem-difluorinated compounds highly valuable in the design of novel pharmaceuticals and agrochemicals. tcichemicals.com The CF₂ group can also participate in unique non-covalent interactions, such as hydrogen bonding, which can be crucial for molecular recognition at biological targets.

The table below summarizes some key physicochemical property modifications induced by gem-difluorination.

| Property | Influence of gem-Difluorination |

| pKa | Generally decreases the pKa of adjacent acidic protons. |

| Lipophilicity (LogP) | Can either increase or decrease depending on the overall molecular structure. |

| Metabolic Stability | Often increases by blocking sites of oxidation. |

| Conformational Preference | Can significantly alter due to steric and electronic effects. |

| Hydrogen Bonding | The C-F bond can act as a weak hydrogen bond acceptor. |

Chemical Relevance of α,α-Difluoroethanol Derivatives

The α,α-difluoroethanol moiety, as present in 1-Cyclohexyl-2,2-difluoroethan-1-ol, is a valuable building block in organic synthesis. The hydroxyl group can be a handle for further functionalization, while the adjacent difluoromethylene group imparts unique reactivity. For instance, alcohols are generally more acidic than their non-fluorinated counterparts. researchgate.net This increased acidity can be exploited in various chemical transformations.

Furthermore, the development of synthetic methods to access α,α-difluoroethanol derivatives is an active area of research. These methods often involve the nucleophilic addition of a difluoromethyl group to an aldehyde or ketone. nih.govcas.cn The resulting difluorinated alcohols can serve as precursors to a wide range of other fluorinated compounds.

Research Challenges in the Synthesis and Reactivity of this compound

Despite the general interest in fluorinated compounds, specific research on the synthesis and reactivity of this compound is limited. However, several challenges can be inferred based on the synthesis of structurally similar compounds.

Synthesis:

The primary challenge in synthesizing this compound lies in the stereoselective and efficient introduction of the difluoromethyl group to cyclohexanecarboxaldehyde (B41370). Common methods for this transformation include:

Nucleophilic Difluoromethylation: This approach involves the use of a difluoromethyl anion equivalent, such as that generated from (phenylsulfonyl)difluoromethane or difluoromethylphosphonates. nih.govcas.cn A significant challenge is the control of the reactivity of the difluoromethyl anion and preventing side reactions.

Reformatsky-type Reactions: The reaction of ethyl bromodifluoroacetate with cyclohexanecarboxaldehyde in the presence of a metal, such as zinc, could provide the corresponding β-hydroxy ester, which would then need to be decarboxylated. researchgate.netsoton.ac.uk Controlling the reaction conditions to favor the desired product can be difficult.

Addition of Difluoromethyl Lithium: The direct addition of difluoromethyl lithium to cyclohexanecarboxaldehyde is another potential route. oup.com However, the thermal instability of fluorinated carbanions presents a significant hurdle. oup.com

Catalytic Asymmetric Synthesis: Achieving high enantioselectivity in the synthesis of chiral this compound is a major challenge. This would require the development of specific chiral catalysts or auxiliaries that are effective for the addition of a difluoromethyl nucleophile to an aldehyde with a bulky substituent. acs.org

The table below outlines some potential synthetic routes and their associated challenges.

| Synthetic Route | Reagents | Key Challenges |

| Nucleophilic Difluoromethylation | Cyclohexanecarboxaldehyde, Difluoromethylating agent (e.g., PhSO₂CF₂H, (EtO)₂P(O)CF₂H) | Stability and reactivity of the difluoromethyl anion, potential for side reactions. |

| Reformatsky Reaction | Cyclohexanecarboxaldehyde, Ethyl bromodifluoroacetate, Metal (e.g., Zn) | Reaction control, potential for dimerization of the aldehyde, subsequent decarboxylation step. |

| Addition of Organolithium Reagent | Cyclohexanecarboxaldehyde, Difluoromethyl lithium | Thermal instability of the organolithium reagent, low temperatures required. |

| Catalytic Asymmetric Addition | Cyclohexanecarboxaldehyde, Difluoromethyl nucleophile, Chiral catalyst | Achieving high enantioselectivity and yield, catalyst design for the specific substrate. |

Reactivity:

The reactivity of this compound is also an area that warrants further investigation. The electron-withdrawing nature of the difluoromethyl group is expected to influence the reactivity of the hydroxyl group. For example, oxidation of the alcohol to the corresponding ketone, 1-cyclohexyl-2,2-difluoroethan-1-one, would be a key transformation. However, the stability of the resulting α,α-difluoroketone and the potential for subsequent reactions would need to be carefully considered.

Chemical Reactivity and Transformation Pathways of 1 Cyclohexyl 2,2 Difluoroethan 1 Ol

Oxidation Reactions

The secondary alcohol group in 1-cyclohexyl-2,2-difluoroethan-1-ol can be oxidized to the corresponding ketone, 1-cyclohexyl-2,2-difluoroethan-1-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and scale. youtube.com Common methods for the oxidation of secondary alcohols are applicable here, although the electron-withdrawing nature of the adjacent difluoromethyl group can influence reaction rates. americanelements.com

Mild oxidizing agents are generally preferred to avoid potential side reactions. Reagents such as pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP) are effective for this purpose. americanelements.com The Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) and dimethyl sulfoxide (B87167) (DMSO), followed by a hindered base like triethylamine, is another viable method that proceeds under mild, low-temperature conditions. nih.gov Tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as a co-oxidant also provides a high-yielding route to the corresponding ketone. nih.gov

The oxidation to 1-cyclohexyl-2,2-difluoroethan-1-one is a key step in the synthesis of various derivatives, as the resulting ketone can undergo a range of further chemical transformations.

Table 1: Common Oxidizing Agents for the Conversion of this compound to 1-Cyclohexyl-2,2-difluoroethan-1-one

| Oxidizing Agent/System | Typical Reaction Conditions | Notes |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), room temperature | A mild and selective reagent for the oxidation of primary and secondary alcohols. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂), room temperature | Offers high yields and neutral reaction conditions, avoiding acid-sensitive functional groups. americanelements.com |

| Swern Oxidation (oxalyl chloride/DMSO, then Et₃N) | Dichloromethane (CH₂Cl₂), low temperature (e.g., -78 °C) | A mild and efficient method that avoids the use of heavy metals. |

| TPAP/NMO | Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), room temperature | A catalytic system that is often high-yielding and tolerant of various functional groups. nih.gov |

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be a leaving group in nucleophilic substitution reactions, typically after protonation or conversion to a better leaving group such as a tosylate or mesylate. However, the electron-withdrawing effect of the gem-difluoro group can decrease the nucleophilicity of the oxygen atom, making some reactions more challenging compared to their non-fluorinated counterparts.

A common nucleophilic substitution is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. byjus.comwikipedia.org This alkoxide then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form an ether. byjus.comwikipedia.org For the synthesis of ethers from this compound, primary alkyl halides are the preferred substrates to minimize competing elimination reactions. libretexts.org

Other nucleophiles can also be employed. For instance, reaction with ammonia (B1221849) can lead to the corresponding amine, although this may require harsh conditions and can result in mixtures of primary, secondary, and tertiary amines. lumenlearning.comscience-revision.co.uk The use of azide (B81097) ion as a nucleophile, followed by reduction, offers a cleaner route to the primary amine. lumenlearning.com Similarly, cyanide can be used as a nucleophile to introduce a nitrile group. science-revision.co.uksavemyexams.com

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent(s) | Product Type |

| Alkoxide | 1. NaH; 2. R-X (primary alkyl halide) | Ether |

| Ammonia | NH₃ (excess), heat, pressure | Amine |

| Azide | 1. NaN₃; 2. Reduction (e.g., H₂/Pd) | Primary Amine |

| Cyanide | KCN or NaCN, solvent (e.g., DMSO) | Nitrile |

Reactions Involving Carbon-Fluorine Bond Activation and Cleavage

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and cleavage a significant challenge. core.ac.uk In this compound, the C-F bonds are generally stable under most reaction conditions. However, under specific and often harsh conditions, or with the use of transition metal catalysts, C-F bond functionalization can be achieved.

Reactions involving the cleavage of C-F bonds in gem-difluoro compounds often proceed via radical pathways or through the formation of organometallic intermediates. While specific examples for this compound are not extensively documented, related gem-difluoroalkenes have been shown to undergo transition metal-catalyzed reactions where one or both C-F bonds are cleaved. nih.gov For instance, rhodium-catalyzed reactions have been reported to cleave C-F bonds under mild conditions. nih.gov

It is important to note that reactions targeting C-F bond cleavage can be complex and may lead to a mixture of products due to the high energy input required. Research in this area is ongoing, with the development of more selective and milder methods for C-F bond activation being a key focus. nih.gov In some cases, unexpected rearrangements or eliminations can occur, particularly under strongly basic or acidic conditions.

Derivatization Strategies and Functional Group Interconversions

The functional groups present in this compound allow for a variety of derivatization strategies, enabling the synthesis of a wide range of more complex molecules.

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives. Direct esterification with a carboxylic acid can be achieved under acidic conditions (Fischer esterification), often requiring the removal of water to drive the equilibrium towards the product. Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride or anhydride, which then reacts with the alcohol in the presence of a base. The reduced nucleophilicity of the fluorinated alcohol may necessitate the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or more modern reagents to facilitate the reaction.

As previously mentioned, ethers can be synthesized via the Williamson ether synthesis. byjus.comwikipedia.org This involves the formation of the corresponding alkoxide followed by reaction with an alkyl halide. byjus.comwikipedia.org The choice of base and solvent is crucial for the success of this reaction.

Table 3: Reagents for Ester and Ether Formation

| Transformation | Reagent(s) | Product |

| Esterification | R-COOH, acid catalyst (e.g., H₂SO₄) | Ester |

| Esterification | R-COCl, base (e.g., pyridine) | Ester |

| Esterification | R-COOH, DCC, DMAP | Ester |

| Ether Synthesis | 1. NaH; 2. R-X (primary alkyl halide) | Ether |

While this compound itself does not directly cyclize to form an oxazole, it can be converted into a suitable precursor through a multi-step sequence. A common route to oxazoles involves the cyclization of β-hydroxy amides. ijpsonline.com Therefore, a plausible pathway would involve:

Oxidation: The alcohol is oxidized to the corresponding ketone, 1-cyclohexyl-2,2-difluoroethan-1-one.

Amination: The ketone is then converted to an α-amino ketone.

Acylation: The amino group is acylated with an appropriate acylating agent.

Cyclization: The resulting β-hydroxy amide derivative can then be cyclized to the oxazole, often under dehydrating conditions.

This synthetic strategy highlights how the initial functional group can be manipulated to construct more complex heterocyclic systems.

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, particularly unsaturated rings. organic-chemistry.org To utilize RCM, a molecule must contain at least two double bonds. This compound can be derivatized to a suitable RCM substrate. A potential strategy involves the introduction of two alkenyl groups. For example:

Allylation: The alcohol can be converted to an allyl ether via the Williamson ether synthesis using allyl bromide.

Introduction of a second double bond: A second double bond could be introduced into the cyclohexyl ring through various methods, such as bromination followed by elimination, to create a diene.

The resulting diene could then undergo RCM using a ruthenium-based catalyst, such as a Grubbs catalyst, to form a bicyclic alkene derivative containing the gem-difluoro moiety. rsc.org The efficiency and stereoselectivity of the RCM reaction would depend on the specific substrate and catalyst used. organic-chemistry.org

Structural Elucidation and Spectroscopic Characterization of 1 Cyclohexyl 2,2 Difluoroethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a precise map of the molecular framework can be constructed.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of 1-Cyclohexyl-2,2-difluoroethan-1-ol provides key information about the number and environment of hydrogen atoms. The spectrum is characterized by signals corresponding to the cyclohexyl ring protons, the methine proton adjacent to the hydroxyl group (CH-OH), the hydroxyl proton (-OH), and the difluoromethyl group proton (CHF₂).

The proton of the difluoromethyl group appears as a distinctive triplet of doublets, a result of coupling to the two fluorine atoms (²JHF) and the adjacent methine proton (³JHH). This signal is typically found in the downfield region of the spectrum. rsc.org The methine proton (CH-OH) also shows complex splitting due to coupling with the neighboring CHF₂ proton and the protons on the cyclohexyl ring. The protons of the cyclohexyl group appear as a series of broad multiplets in the upfield region, typical for saturated carbocyclic systems. rsc.org The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

|---|---|---|---|

| 5.7 - 6.1 | td | ²JHF ≈ 55-56, ³JHH ≈ 4-5 | CHF₂ |

| 3.6 - 3.9 | m | CH-OH | |

| 1.0 - 2.0 | m | Cyclohexyl-H | |

| Variable | br s | OH |

Note: Data are estimated based on typical values for similar structures. rsc.orgrsc.org

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the proton-decoupled spectrum, eight distinct signals are expected, corresponding to the eight carbon atoms in the structure. americanelements.com

The carbon of the difluoromethyl group (CHF₂) is readily identified by its large one-bond carbon-fluorine coupling (¹JCF), which splits the signal into a triplet. rsc.org The carbinol carbon (CH-OH) also appears as a triplet due to a two-bond coupling to the fluorine atoms (²JCF). rsc.org The carbons of the cyclohexyl ring appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Coupling Constants (J) Hz | Assignment |

|---|---|---|---|

| 115 - 118 | t | ¹JCF ≈ 240-250 | CHF₂ |

| 70 - 75 | t | ²JCF ≈ 20-25 | CH-OH |

| 40 - 45 | s | Cyclohexyl-C1' | |

| 25 - 30 | s | Cyclohexyl-C2', C3', C5', C6' | |

| ~25 | s | Cyclohexyl-C4' |

Note: Data are estimated based on typical values for similar structures. rsc.orgrsc.org

Fluorine (¹⁹F) NMR Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. huji.ac.il For this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal would be split into a doublet of doublets (or a triplet if the coupling constants are similar) due to coupling with the geminal proton (²JFH) and the vicinal methine proton (³JFH). rsc.org The large chemical shift range of ¹⁹F NMR makes signal assignment straightforward. huji.ac.il

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

|---|---|---|---|

| -125 to -130 | dd | ²JFH ≈ 55-56, ³JFH ≈ 15-20 | CHF₂ |

Note: Data are estimated based on typical values for similar structures. rsc.orgrsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C-O, and C-F functional groups. The presence of a strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration, characteristic of the alcohol group. researchgate.net Sharp bands in the 2850-2950 cm⁻¹ region correspond to the C-H stretching vibrations of the cyclohexyl ring. The C-F bonds give rise to strong, characteristic absorption bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹. rsc.org

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200 - 3600 | Strong, Broad | O-H Stretch |

| 2850 - 2950 | Strong, Sharp | C-H Stretch (Aliphatic) |

| 1000 - 1200 | Strong | C-F Stretch |

| 1050 - 1150 | Medium | C-O Stretch |

Note: Data are estimated based on characteristic vibrational frequencies for the functional groups. rsc.orgresearchgate.net

Raman Spectroscopy

Specific experimental Raman spectra for this compound are not widely available in the surveyed literature. However, a theoretical Raman spectrum would be expected to complement the IR data. While O-H and C-F stretches are often weak in Raman spectra, the C-H stretching and bending modes of the cyclohexyl ring should produce strong signals. The symmetric vibrations of the carbon backbone would also be expected to be Raman active, providing further structural information.

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of scientific literature and chemical databases was conducted to obtain X-ray crystallography data for this compound. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and conformational preferences.

Despite a thorough investigation, no published studies detailing the single-crystal X-ray diffraction analysis of this compound could be located. Consequently, experimentally determined crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available in the public domain at this time. The absence of this information means that a definitive solid-state structure, which would reveal the precise conformation of the cyclohexyl ring and the orientation of the difluoroethyl and hydroxyl groups, has not been experimentally verified.

While X-ray crystallography provides unparalleled detail, other spectroscopic and computational methods can offer insights into the molecular structure. However, without the benchmark of a crystal structure, these interpretations remain theoretical. Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to fill this gap in the scientific record.

Computational and Theoretical Investigations on 1 Cyclohexyl 2,2 Difluoroethan 1 Ol and Difluoroethanol Systems

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are essential for predicting molecular structures, energies, and properties with high accuracy. rsc.org The primary methods employed for studying fluorinated alcohol systems are Density Functional Theory (DFT) and Ab Initio approaches like Møller–Plesset Perturbation Theory (MP2). goettingen-research-online.denih.gov

Density Functional Theory (DFT) has become a widely used method for investigating fluorinated organic compounds due to its favorable balance of computational cost and accuracy. nrel.gov It is employed to study reaction mechanisms, molecular structures, and thermochemical properties. rsc.orgsciencepublishinggroup.comnih.gov For instance, DFT calculations have been instrumental in exploring the role of fluorinated alcohols as hydrogen bond donors (HBDs) in activating chemical reactions, such as the coupling of CO2 and epoxides. rsc.orgrsc.org Studies have shown that the electron-withdrawing nature of fluorine substituents enhances the proton-donating capability of the alcohol, which in turn stabilizes intermediates and transition states through strong hydrogen bonds. rsc.org

Different functionals are selected depending on the properties being investigated. The M06-2X functional, for example, is often used for calculating geometries, energies, and vibrational frequencies of organic radicals and molecules. nrel.gov For studying intermolecular interactions, dispersion-corrected functionals like B3LYP-D3 are often employed to better account for non-covalent forces. goettingen-research-online.de Geometry optimizations at the B3LYP/6-311++G** level of theory have been used to investigate intramolecular hydrogen bonding in complex fluorinated alcohols. d-nb.info

Ab initio methods, which are based on first principles without empirical parameterization, provide a higher level of theory for more accurate results, albeit at a greater computational expense. researchgate.netacs.org Second-order Møller–Plesset perturbation theory (MP2) is a common ab initio method used to incorporate electron correlation, which is crucial for accurately describing non-covalent interactions. researchgate.netnih.gov

MP2 calculations, often paired with basis sets like 6-31G* or aug-cc-pVTZ, are used to optimize the geometries of stable conformers and transition states for internal rotations in fluorinated ethanes and ethanols. nih.govacs.org These calculations are particularly valuable for studying systems where subtle energetic differences determine conformational preferences, such as the competition between intramolecular hydrogen bonding and solvent interactions. nih.gov Comparisons between DFT and MP2 methods show that while both can provide reasonable estimates for dimer structures and relative stabilities, MP2 often yields more accurate predictions for hydrogen bond shifts in vibrational spectra. goettingen-research-online.de

| Molecule | Experimental ṽM | Harmonic MP2/6-311++G(d,p) | Difference (Theory - Exp.) |

|---|---|---|---|

| Ethanol (e0) | 3686 | 3914 | 228 |

| 2-Fluoroethanol (B46154) (eM) | 3684 | 3908 | 224 |

| 2,2-Difluoroethanol (B47519) (eD) | 3682 | 3907 | 225 |

| 2,2,2-Trifluoroethanol (eT) | 3678 | 3905 | 227 |

Conformational Analysis and Stability

The presence of a flexible cyclohexyl ring and a rotatable C-C bond adjacent to the hydroxyl group in 1-cyclohexyl-2,2-difluoroethan-1-ol suggests a complex conformational landscape. Insights can be drawn from studies on simpler analogs like 2-fluoroethanol and 1,2-difluoroethane. nih.govscribd.com

The relative stability of different conformers is determined by a delicate balance of steric hindrance, dipole-dipole interactions, and intramolecular hydrogen bonding. scribd.com For fluorinated ethanes and ethanols, computational methods are used to locate energy minima corresponding to stable conformers (e.g., gauche and anti forms) and the transition states that represent the energy barriers to rotation around the C-C bond. acs.org

For example, ab initio calculations on fluorinated ethanes have been used to determine the potential barriers for internal rotation at the MP2/6-31G//MP2/6-31G level. acs.org This data is crucial for calculating thermodynamic properties like entropy and heat capacity. sciencepublishinggroup.comacs.org In 2-fluoroethanol, the gauche conformer is found to be more stable than the trans conformer, a preference that is influenced by the solvent environment. nih.gov

| Compound | ΔHf°298 (kcal mol⁻¹) |

|---|---|

| CH₂FCH₂OH | -101.74 ± 0.72 |

| CHF₂CH₂OH (2,2-Difluoroethanol) | -155.26 ± 1.67 |

| CH₂FCHFOH | -154.12 ± 1.72 |

| CH₃CF₂OH | -174.53 ± 1.54 |

Intramolecular interactions, particularly hydrogen bonds, play a critical role in dictating the preferred conformations of fluorinated alcohols. jmcs.org.mx In molecules like 2-fluoroethanol, an intramolecular O-H···F hydrogen bond is a key stabilizing feature of the gauche conformer. nih.gov Theoretical studies using both DFT and MP2 methods have confirmed the presence of this bond in the gas phase and in nonpolar solvents. nih.govd-nb.info

Stereoelectronic effects, such as hyperconjugation, also contribute to conformational stability. scribd.com The gauche effect, observed in molecules like 1,2-difluoroethane, describes the tendency for a conformation with adjacent electronegative substituents to be more stable than the anti-conformation. This is often attributed to stabilizing hyperconjugative interactions, such as donation of electron density from a C-H bonding orbital to an adjacent C-F antibonding orbital (σC-H → σ*C-F). scribd.com These interactions are significant in fluorinated systems and would be expected to influence the conformational equilibrium of this compound.

Electronic Structure Analysis

Analysis of the electronic structure reveals how fluorination impacts molecular properties. The high electronegativity of fluorine atoms creates strong C-F bond dipoles and significantly alters the charge distribution within the molecule.

In fluorinated alcohols, the electron-withdrawing effect of fluorine atoms increases the acidity of the hydroxyl proton. rsc.org This makes these alcohols more effective hydrogen bond donors compared to their non-fluorinated counterparts. rsc.org Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions from crystallographic data, has been applied to cocrystals of 2,2-difluoroethanol to study C-H···O and C-H···F interactions, which contribute to crystal stability. iucr.orgresearchgate.net While no crystal structure is available for this compound, this type of analysis highlights the importance of weak hydrogen bonds in the solid-state packing of related molecules. nih.gov The interplay between the electron-donating or -withdrawing character of substituents and their effect on acidity has been explored computationally for various fluorinated alcohols, showing that these properties are tunable based on the fluorination pattern. d-nb.info

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of these orbitals and the gap between them are crucial indicators of a molecule's reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

| Parameter | Energy (eV) | Description |

| HOMO | Value not available | The energy of the Highest Occupied Molecular Orbital, which correlates with the ability to donate electrons. |

| LUMO | Value not available | The energy of the Lowest Unoccupied Molecular Orbital, which correlates with the ability to accept electrons. |

| Energy Gap (ΔE) | Value not available | The difference between the LUMO and HOMO energies, an indicator of chemical reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule, highlighting regions that are electron-rich or electron-poor. ethernet.edu.et These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net Electron-rich regions, characterized by negative electrostatic potential (often colored red), are susceptible to attack by electrophiles. Conversely, electron-poor regions with positive electrostatic potential (colored blue) are targets for nucleophiles.

For this compound, an MEP map would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group, owing to its lone pairs of electrons. This would be a primary site for interaction with electrophiles. The hydrogen of the hydroxyl group would, in turn, be a site of positive potential. The electronegative fluorine atoms would create a negative potential zone around themselves while inducing a partial positive charge on the carbon to which they are attached.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule by transforming the complex many-electron wavefunction into a representation of localized bonds and lone pairs, akin to a chemist's Lewis structure. uni-muenchen.denih.gov This method allows for the quantitative evaluation of hyperconjugative interactions and charge transfer between orbitals. uni-muenchen.dewisc.edu

In difluoroethanol systems, NBO analysis is particularly useful for studying the anomeric effect, where an oxygen lone pair (nO) donates electron density into the antibonding orbital of an adjacent C-F bond (σ*C-F). This interaction stabilizes specific conformations. Such hyperconjugative interactions are critical for a comprehensive understanding of the structural preferences and reactivity of these molecules. wisc.edu For this compound, NBO analysis would quantify the electronic interactions among the cyclohexyl ring, the hydroxyl group, and the difluoroethyl moiety, offering insights into their influence on the molecule's stability.

Theoretical Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry provides a framework for exploring the energetic landscape of chemical reactions, enabling the detailed study of reaction pathways and rates.

Transition State Characterization and Activation Energy Calculations

A key application of computational chemistry in studying reaction mechanisms is the ability to locate and characterize transition states—the highest energy points along a reaction coordinate. youtube.com By determining the geometry and energy of the transition state relative to the reactants, the activation energy for a reaction can be calculated. This energy barrier is a primary determinant of the reaction rate.

For reactions involving difluoroethanol systems, such as their atmospheric degradation by radicals or catalyzed conversions, theoretical calculations can model the bond-breaking and bond-forming processes. acs.orgresearchgate.net For instance, in the copper-catalyzed etherification of 2,2-difluoroethanol, density functional theory (DFT) calculations have been used to propose a plausible catalytic cycle, identifying key intermediates and transition states. sioc-journal.cn Similarly, studies on the reaction of fluorinated alcohols with OH radicals have used computational methods to determine activation energies and understand the kinetics of these atmospheric processes. acs.orgresearchgate.net

Prediction of Reactivity and Regioselectivity

Theoretical models are adept at predicting the reactivity and regioselectivity of chemical reactions. By analyzing factors such as charge distribution, steric hindrance, and orbital interactions, chemists can forecast the most probable outcome of a reaction.

In the case of this compound, computational methods could be employed to predict the outcome of various transformations. For example, in an elimination reaction, calculations could determine whether the double bond is more likely to form between C1 and C2 or between C1 and the cyclohexyl ring by comparing the energies of the respective transition states and products. The strong electron-withdrawing nature of the difluoromethyl group would be a critical factor in these predictions. Theoretical studies on the reactions of halide ions with esters have demonstrated the power of these methods in correctly predicting product distributions between competing pathways like SN2 and elimination. acs.org

Benchmarking and Validation of Computational Protocols for Difluoroethanol Systems

The reliability of computational results hinges on the selection of appropriate theoretical methods and basis sets. The process of benchmarking involves comparing the results of various computational protocols against high-quality experimental data or higher-level theoretical calculations to validate their accuracy. dntb.gov.uanih.gov

For fluorinated compounds, this validation is particularly important due to the unique electronic nature of fluorine. researchgate.net Studies have been conducted to benchmark the performance of different computational methods, such as various DFT functionals, for their ability to predict properties like conformational energies, thermochemical data, and NMR chemical shifts in fluorinated molecules. bohrium.comresearchgate.netresearchgate.net For example, research has identified specific combinations of functionals and basis sets that provide a good correlation between calculated and experimental 19F NMR chemical shifts for a range of fluorinated compounds. researchgate.netbohrium.com This rigorous benchmarking ensures that the computational tools being used are reliable for making predictions about more complex systems like this compound, where experimental data may be limited. nih.gov

Applications in Advanced Organic Synthesis and Chemical Sciences

Role as a Key Building Block for Complex Fluorinated Organic Molecules

While direct evidence is not available, a molecule such as 1-Cyclohexyl-2,2-difluoroethan-1-ol, which contains a difluoromethyl group adjacent to a secondary alcohol on a cyclohexane (B81311) ring, possesses structural features that could theoretically make it a valuable building block in organic synthesis. The difluoromethyl group is a bioisostere for hydroxyl or thiol groups and can significantly alter the lipophilicity, metabolic stability, and binding properties of a molecule. The hydroxyl group provides a reactive handle for a variety of chemical transformations, such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution. The cyclohexyl ring offers a rigid, three-dimensional scaffold.

In theory, this compound could be used to introduce the fluorinated cyclohexyl motif into larger, more complex molecules, including potential pharmaceutical candidates or agrochemicals. The stereochemistry of the alcohol could also be exploited in asymmetric synthesis to control the three-dimensional arrangement of atoms in the target molecule.

Contributions to the Development of Novel Synthetic Methodologies

No specific synthetic methodologies have been reported that were developed using this compound. However, the synthesis of α,α-difluoro-β-hydroxy carbonyl compounds, a class to which this molecule belongs, is an active area of research. Methodologies for the stereoselective synthesis of such compounds are of interest as they provide access to chiral fluorinated building blocks. Research in this area often focuses on reactions such as the Reformatsky reaction with fluorinated reagents or aldol-type additions of fluorinated enolates. While not directly involving the target compound, advancements in these areas could be applicable to its synthesis and derivatization.

Potential Applications in Materials Science (e.g., as precursors for resist materials)

Fluoroalcohol-containing polymers are known to be used in the formulation of photoresists for microlithography, particularly for deep-ultraviolet (DUV) and extreme-ultraviolet (EUV) applications. The fluoroalcohol moiety imparts transparency at these short wavelengths and provides the necessary acidity to enable chemically amplified resist mechanisms.

While there is no specific data on the use of this compound for this purpose, its fluoroalcohol structure suggests it could be investigated as a monomer or a component of a polymer blend for photoresist applications. The cyclohexyl group could potentially enhance etch resistance. Further research and polymerization studies would be required to determine its suitability and performance in such materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.